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An In-Depth Technical Guide to 2-(Hydroxymethyl)benzamide: Structure, Properties, and
Applications in Drug Discovery

Introduction

2-(Hydroxymethyl)benzamide is an organic compound featuring a benzene ring substituted
with a primary amide and a hydroxymethyl group at the ortho position. This unique
arrangement of functional groups imparts a distinct set of chemical properties, making it a
molecule of significant interest in medicinal chemistry and organic synthesis. Its ability to
participate in hydrogen bonding influences its solubility and interactions with biological
macromolecules.[1] Notably, the benzamide moiety is a cornerstone pharmacophore in the
development of targeted therapies, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.
[2][3] This guide provides a comprehensive technical overview of 2-
(hydroxymethyl)benzamide, detailing its structure, physicochemical properties, synthesis,
and its critical role as a building block in the design of novel therapeutics.

Physicochemical Properties
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2-(Hydroxymethyl)benzamide is typically a white to off-white solid at room temperature. The
presence of both a hydrogen-bond-donating hydroxymethyl group and a hydrogen-bond-
donating-and-accepting amide group allows for significant intermolecular interactions,
contributing to its solid state and solubility in polar solvents.

Property Value Source(s)
Molecular Formula CsHoNO:2 [1]
Molar Mass 151.16 g/mol [4]
CAS Number 33832-98-3 [1]
Appearance White to off-white solid [1]

) . ~140-144 °C (estimated based
Melting Point _ (5]
on 2-hydroxybenzamide)

Soluble in polar organic
- solvents (e.g., DMSO,
Solubility _ _ [1]
Methanol); slightly soluble in

water.

~13 (estimated based on N-
pKa (hydroxyl proton) ] [1]
(hydroxymethyl)benzamide)

Synthesis and Reactivity

The synthesis of 2-(hydroxymethyl)benzamide can be approached through several
established organic chemistry transformations. A common and efficient strategy involves the
selective reduction of the aldehyde group of 2-formylbenzamide. Alternatively, it can be
prepared via the amidation of 2-(hydroxymethyl)benzoic acid or its corresponding ester. The
latter can be synthesized from the base-catalyzed hydrolysis of phthalide.[6]

Experimental Protocol: Synthesis via Reduction of 2-
Formylbenzamide

This protocol describes a representative lab-scale synthesis of 2-(hydroxymethyl)benzamide.
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. Reaction Setup:

To a solution of 2-formylbenzamide (1.0 eq) in a suitable alcoholic solvent such as methanol
or ethanol, add sodium borohydride (NaBHa4) (1.1-1.5 eq) portion-wise at 0 °C under constant
stirring. The use of a mild reducing agent like NaBHa is crucial to selectively reduce the
aldehyde without affecting the amide functionality.

. Reaction Monitoring:

The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the
starting material is completely consumed.

. Quenching and Work-up:

Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute
acid (e.g., 1M HCI) to neutralize the excess borohydride.

The organic solvent is then removed under reduced pressure using a rotary evaporator.[1]

. Extraction and Purification:

The resulting aqueous residue is extracted multiple times with an organic solvent like ethyl
acetate.[1] The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and filtered.

The solvent is evaporated to yield the crude product, which can be further purified by
recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-
(hydroxymethyl)benzamide.
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Synthesis workflow for 2-(hydroxymethyl)benzamide.
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A key aspect of the reactivity of 2-(hydroxymethyl)benzamide is its potential to undergo
intramolecular cyclization under certain conditions to form a phthalide-derived lactam. This
reaction is typically facilitated by dehydrating agents or specific catalysts.

Application in Drug Development: A PARP Inhibitor
Pharmacophore

The benzamide scaffold is a privileged structure in medicinal chemistry, most notably as a
pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[2]
[3] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for
repairing DNA single-strand breaks (SSBs).[7]

Mechanism of Action: Synthetic Lethality

In cancers with mutations in the BRCAL or BRCA2 genes, the homologous recombination (HR)
pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited in
these cells, SSBs that occur naturally are not repaired and accumulate. During DNA replication,
these SSBs are converted into DSBs. The cell's inability to repair these DSBs via the defective
HR pathway leads to genomic instability and ultimately cell death. This concept, where a
deficiency in two different pathways leads to cell death while a deficiency in either one alone
does not, is known as "synthetic lethality".[8]

The benzamide moiety of PARP inhibitors acts as a nicotinamide mimic, binding to the NAD*
binding site of the PARP enzyme.[2] The amide group forms crucial hydrogen bonds with key
amino acid residues, such as Glycine and Serine, in the active site, effectively blocking the
enzyme's catalytic activity.[3] 2-(Hydroxymethyl)benzamide serves as a foundational
fragment for the synthesis of more complex and potent PARP inhibitors. The hydroxymethyl
group can be further functionalized to enhance binding affinity and selectivity.
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Mechanism of PARP inhibition leading to synthetic lethality.

Analytical Characterization

The structural identity and purity of 2-(hydroxymethyl)benzamide are confirmed using
standard analytical techniques.

Expected Spectroscopic Data

© 2026 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b1606057/docs?utm_src=pdf-body-img#2-hydroxymethyl-benzamide-structure-and-properties
https://www.benchchem.com/product/b1606057/docs?utm_src=pdf-body#2-hydroxymethyl-benzamide-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606057?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratpry

Check Availability & Pricing

Technique Expected Features

Aromatic protons (multiplets, ~7.2-7.8 ppm),
Amide protons (broad singlet, ~7.5-8.5 ppm),

1H NMR Methylene protons (-CHz-) (singlet, ~4.5 ppm),
Hydroxyl proton (-OH) (broad singlet, variable
shift).[9][10][11]

Carbonyl carbon (~170 ppm), Aromatic carbons
13C NMR (~125-140 ppm), Methylene carbon (-CHz-) (~63
ppm).[12][13][14]

O-H stretch (broad, ~3300-3400), N-H stretches
(two bands, ~3200-3350), C=0 stretch (Amide I,
~1650), N-H bend (Amide Il, ~1620), C-O
stretch (~1050).[15][16][17]

FTIR (cm™1)

Molecular ion peak (M*) at m/z = 151. Key
fragments may include [M-NHz]* (m/z 135), [M-
H20]* (m/z 133), and the benzoyl cation
[C7H50]* (m/z 105).[18][19]
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Standard workflow for analytical characterization.

Safety and Handling

Based on data for structurally related benzamides, 2-(hydroxymethyl)benzamide should be
handled with appropriate safety precautions. It is classified as potentially harmful if swallowed
and may cause skin and eye irritation.[20][21][22]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.

e Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after
handling.

o Storage: Store in a cool, dry place in a tightly sealed container.

Always consult the specific Safety Data Sheet (SDS) for detailed handling and disposal
information.

Conclusion

2-(Hydroxymethyl)benzamide is a versatile bifunctional molecule with significant relevance in
modern drug discovery. Its role as a key pharmacophore in the development of PARP inhibitors
highlights its importance in the field of oncology. A thorough understanding of its synthesis,
reactivity, and analytical profile is essential for researchers and scientists aiming to leverage
this scaffold for the creation of novel and effective therapeutic agents. The protocols and data
presented in this guide serve as a comprehensive resource for the scientific community
engaged in such endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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